molecular formula C10H8N2O4S B2561433 2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid CAS No. 1448053-17-5

2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Cat. No. B2561433
CAS RN: 1448053-17-5
M. Wt: 252.24
InChI Key: OQJGAMUMJRJEIA-UHFFFAOYSA-N
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Description

2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, also known as TTP or thiophene-pyrimidine, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.

Scientific Research Applications

Heterocyclic Analog Synthesis

The compound serves as a key intermediate in the synthesis of heterocyclic analogs, such as perimidones, thioperimidones, and dihydroperimidines. These analogs are significant due to their acylation properties and potential in yielding derivatives with varying biological activities (Borovlev & Pozharskii, 1975).

Antihypertensive Activity

Research into dihydropyrimidines has highlighted their wide range of biological activities. Synthesis efforts focusing on derivatives of tetrahydropyrimidine carboxylic acid have led to the discovery of compounds with significant antihypertensive activity, emphasizing the compound's value in developing therapeutic agents (Rana, Kaur, & Kumar, 2004).

Biginelli Compound Reactions

The compound's derivatives, particularly those related to the Biginelli reaction products, have been explored for various chemical transformations. These studies provide insights into methylation, acylation, and the synthesis of novel heterocycles, demonstrating the compound's versatility in organic synthesis (Kappe & Roschger, 1989).

Antimicrobial Activity

Novel triazolo and pyrido derivatives synthesized from thiophen-2-ylmethyl variants have been evaluated for their antimicrobial activities. These studies highlight the compound's role in developing new antimicrobial agents with potential therapeutic applications (Gomha et al., 2018).

Anti-ulcer Activity

Dihydropyrimidines, structurally related to the compound , have been synthesized and assessed for their anti-ulcer activity. This research underscores the potential of such compounds in addressing gastrointestinal disorders (Rana et al., 2011).

properties

IUPAC Name

2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S/c13-8-7(9(14)15)4-11-10(16)12(8)5-6-2-1-3-17-6/h1-4H,5H2,(H,11,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJGAMUMJRJEIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C(=O)C(=CNC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

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